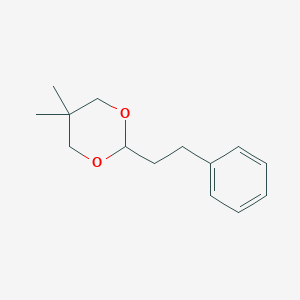

5,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5445-66-9 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5,5-dimethyl-2-(2-phenylethyl)-1,3-dioxane |

InChI |

InChI=1S/C14H20O2/c1-14(2)10-15-13(16-11-14)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

InChI Key |

NONXMMADFDZEHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)CCC2=CC=CC=C2)C |

Origin of Product |

United States |

Bioisosteric Replacement:this Principle Involves the Substitution of Certain Functional Groups with Other Groups That Have Similar Steric and Electronic Properties but May Lead to Improved Pharmacological or Pharmacokinetic Profiles. in the Context of 5,5 Dimethyl 2 2 Phenylethyl 1,3 Dioxane, the Phenyl Group Could Be Replaced by Various Bioisosteres, Such As Thiophene, Pyridine, or Other Heteroaromatic Rings, to Explore New Structure Activity Relationships.

Interactive Data Table: Properties of Dioxane-Based Scaffolds

| Scaffold | Key Feature | Design Application |

| 5,5-Dimethyl-1,3-dioxane (B27643) | Conformational Rigidity | Reduced entropic penalty upon binding |

| 2-Substituted-1,3-dioxane | Vectorial display of functionality | Probing specific binding pockets |

| 5-Hydroxymethyl-1,3-dioxane | Increased polarity | Improved aqueous solubility |

| 2-Heteroaryl-1,3-dioxane | Bioisosteric replacement | Exploration of new SAR |

The systematic application of these design principles can lead to the discovery of novel dioxane-based compounds with enhanced potency, selectivity, and drug-like properties. The versatility of the 5,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxane scaffold makes it an attractive starting point for the development of new therapeutic agents and chemical probes.

Reactivity, Transformation Pathways, and Mechanistic Studies of 5,5 Dimethyl 2 2 Phenylethyl 1,3 Dioxane

Acid-Catalyzed Ring-Opening and Hydrolysis Mechanisms

The generally accepted mechanism for acid-catalyzed acetal (B89532) hydrolysis involves a series of steps starting with the protonation of one of the dioxane oxygen atoms. researchgate.netresearchgate.net This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, resulting in the formation of a resonance-stabilized oxocarbenium ion intermediate. nih.govsemanticscholar.org This step is typically the rate-determining step of the reaction. nih.gov The carbocation is then attacked by a water molecule, forming a hemiacetal intermediate after deprotonation. researchgate.net This process repeats with the second alkoxy group, ultimately leading to the formation of the corresponding aldehyde and diol. researchgate.net

Kinetics and Thermodynamics of Dioxane Cleavage

The kinetics of the acid-catalyzed hydrolysis of 5,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxane are expected to be first-order with respect to both the dioxane and the acid catalyst. The rate of the reaction is primarily governed by the stability of the oxocarbenium ion intermediate formed during the rate-determining step. nih.gov The presence of the 2-(2-phenylethyl) substituent, an electron-donating group through inductive effects, would stabilize the positive charge on the adjacent carbon atom, thereby accelerating the rate of hydrolysis compared to unsubstituted or electron-withdrawing group-substituted dioxanes.

The thermodynamic favorability of the hydrolysis reaction is driven by the formation of a carbonyl group, which is generally more stable than the two single C-O bonds of the acetal. However, the reaction is reversible, and in the absence of a large excess of water, an equilibrium mixture of reactants and products will be present. researchgate.net

Table 1: Predicted Relative Hydrolysis Rates of 2-Substituted-5,5-dimethyl-1,3-dioxanes

| 2-Substituent | Predicted Relative Rate | Rationale |

|---|---|---|

| -H | 1 | Baseline for comparison. |

| -CH₃ | > 1 | Electron-donating methyl group stabilizes the oxocarbenium ion. |

| -CH₂CH₂Ph | >> 1 | Electron-donating phenylethyl group provides significant stabilization to the oxocarbenium ion. |

Influence of Acid Strength, Solvent Polarity, and Ionic Strength

The rate of hydrolysis of this compound is highly dependent on the reaction conditions:

Acid Strength: The reaction is catalyzed by acids, and as such, the rate of hydrolysis increases with increasing acid strength (lower pH). nih.gov Stronger acids lead to a higher concentration of the protonated dioxane, which is the reactive species. researchgate.net

Solvent Polarity: The polarity of the solvent can have a significant impact on the reaction rate. More polar solvents are better at solvating the charged intermediates, particularly the oxocarbenium ion, which can lead to an increased rate of hydrolysis. However, the effect can be complex, as the solvent also plays a role in the protonation equilibrium. nih.gov

Ionic Strength: The ionic strength of the medium can also influence the reaction rate, although this effect is generally less pronounced than that of acid strength or solvent polarity. Changes in ionic strength can affect the activity coefficients of the reactants and the transition state, leading to modest changes in the observed rate constant. nih.gov

Proposed Mechanistic Pathways: A-1, A-2, and A-SE2 Considerations

Three primary mechanistic pathways are considered for acid-catalyzed acetal hydrolysis: A-1, A-2, and A-SE2.

A-1 (Unimolecular) Mechanism: This is the most common mechanism for the hydrolysis of simple acetals. It involves a pre-equilibrium protonation of the acetal, followed by a slow, unimolecular cleavage of the C-O bond to form an oxocarbenium ion intermediate (the rate-determining step). This intermediate then rapidly reacts with water. This mechanism is characterized by a negative entropy of activation.

A-2 (Bimolecular) Mechanism: In this pathway, the protonated acetal is attacked by a water molecule in the rate-determining step. This is a bimolecular process. The A-2 mechanism is less common for acetals but can be favored for substrates where the formation of a carbocation is highly unfavorable. researchgate.net

A-SE2 (Bimolecular Electrophilic Substitution) Mechanism: This mechanism involves a concerted proton transfer from the acid catalyst to the acetal and C-O bond cleavage. The proton transfer is the rate-determining step.

For this compound, the A-1 mechanism is the most probable pathway for hydrolysis under typical acidic conditions. The 2-(2-phenylethyl) group is capable of stabilizing the intermediate oxocarbenium ion, making its formation a feasible unimolecular process.

Reactions Involving the 2-(2-Phenylethyl) Side Chain

The 2-(2-phenylethyl) side chain offers additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Functionalization of the Aromatic Ring (e.g., electrophilic aromatic substitution, metal-catalyzed cross-coupling)

The phenyl group of the side chain can undergo electrophilic aromatic substitution reactions. The ethyl group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the point of attachment of the ethyl chain. Examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Furthermore, if the aromatic ring is first functionalized with a suitable leaving group, such as a halide or a triflate, it can participate in metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings would allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Table 2: Potential Functionalization Reactions of the Aromatic Ring

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl derivatives |

Transformations at the Ethyl Linker

The ethyl linker of the 2-(2-phenylethyl) side chain also presents opportunities for chemical transformation. The benzylic position (the carbon atom adjacent to the phenyl ring) is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Oxidation of this position could potentially lead to the formation of a ketone. Additionally, C-H functionalization at the benzylic position is a known transformation for related compounds, which could allow for the introduction of various functional groups.

Nucleophilic Reactivity and Derivatization (e.g., with organometallic reagents)

The 1,3-dioxane (B1201747) ring of this compound is characteristic of an acetal functional group, which is generally stable under basic and nucleophilic conditions. thieme-connect.de This stability makes the dioxane moiety a robust protecting group for carbonyl compounds against a variety of nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). thieme-connect.deorganic-chemistry.org Consequently, direct reaction of such reagents with the core dioxane structure to induce ring cleavage is not a typical pathway. Derivatization of the compound often involves reactions that are instead initiated by electrophiles, particularly acids, which activate the acetal for cleavage.

Reductive ring-opening represents a key method for the derivatization of 1,3-dioxanes. This transformation can be achieved with reducing agents that require Lewis acid activation, effectively involving a nucleophilic attack by a hydride ion on an activated intermediate. For example, the combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) is effective for the reductive cleavage of benzylidene acetals, a class of compounds to which 2-substituted dioxanes belong. Similarly, diisobutylaluminium hydride (DIBAL-H) can be used for the regioselective opening of such acetals to yield mono-protected diols. researchgate.net While these reactions are well-documented for carbohydrate-derived dioxanes, the principles apply broadly to 2-substituted 1,3-dioxanes. The reaction proceeds via coordination of the Lewis acid to one of the dioxane oxygen atoms, followed by intramolecular hydride delivery or intermolecular attack, leading to a C-O bond cleavage and the formation of a primary or secondary alcohol.

The table below summarizes potential derivatization pathways based on the known reactivity of the 1,3-dioxane framework.

| Reagent(s) | Reaction Type | Product Type | Notes |

| Organometallic Reagents (e.g., RMgX, RLi) | No Reaction (typically) | Starting material recovered | The 1,3-dioxane ring is stable to strong bases and nucleophiles. |

| LiAlH₄ / AlCl₃ | Reductive Ring-Opening | Mono-alkoxy alcohol | Involves Lewis acid activation followed by nucleophilic hydride attack. researchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Reductive Ring-Opening | Mono-alkoxy alcohol | Often provides high regioselectivity depending on the substrate. researchgate.net |

| H₃O⁺ / H₂O | Hydrolysis | 3-Phenylpropanal (B7769412) and Neopentyl Glycol | Acid-catalyzed deprotection regenerates the parent aldehyde and diol. organic-chemistry.org |

Stereoselective Transformations Initiated or Guided by the Dioxane Framework (if acting as a chiral template)

For a molecule to act as a chiral template or auxiliary, it must itself be chiral. wikipedia.org The compound this compound is an achiral molecule as it possesses a plane of symmetry and contains no stereogenic centers. Therefore, it cannot function as a chiral template in its unmodified form.

However, the 1,3-dioxane framework can be a powerful tool for stereocontrol when constructed from chiral building blocks. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net By replacing the achiral neopentyl glycol (2,2-dimethylpropane-1,3-diol) backbone with a chiral C₂-symmetric diol, it is possible to create a chiral dioxane environment. Such frameworks have been successfully employed as chiral dopants for liquid crystal compositions. For instance, C₂-symmetric anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes have been synthesized and evaluated for their ability to induce a chiral pitch in nematic host mixtures, a property quantified by the helical twisting power (HTP). nih.gov

The principle relies on the fixed, well-defined conformational preference of the dioxane ring, which, when rendered chiral, can effectively shield one face of a reactive site or direct an incoming reagent to a specific trajectory.

The table below illustrates the characteristics of dioxane frameworks designed for stereochemical control.

| Dioxane Derivative Type | Required Structural Feature | Application Example | Principle of Stereocontrol |

| This compound | None (Achiral) | Not applicable as a chiral template | Lacks stereogenic centers. |

| Chiral 4,6-Disubstituted-1,3-dioxanes | C₂-symmetry, derived from chiral 1,3-diols | Chiral dopants in liquid crystals nih.gov | The inherent chirality of the molecule induces a macroscopic helical twist in the liquid crystal phase. |

| Chiral 2,5-Disubstituted-1,3-dioxanes | Stereogenic centers at C2 and C5 | Synthesis of liquid-crystal compounds acs.org | Acetalization of an aldehyde with a chiral 2-substituted 1,3-propanediol (B51772) proceeds with high trans-selectivity under specific conditions. acs.org |

Role in Multicomponent Reactions or Cascade Sequences

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.org Cascade sequences involve multiple bond-forming events that occur sequentially without isolating intermediates. A review of the scientific literature indicates that this compound is not a commonly reported participant or product in such reactions.

The stability of the 1,3-dioxane ring under many reaction conditions makes it more suitable as a protecting group that would be carried through a synthetic sequence rather than as a reactive component in a cascade. However, the formation of related cyclic acetals, such as 1,3-dioxoles, has been achieved through elegant cascade reactions. For example, a rhodium(II)-catalyzed three-component cascade involving hybrid ylides, aldehydes, and carboxylic acids has been developed for the asymmetric synthesis of chiral 1,3-dioxoles. nih.gov This sequence involves the formation of a carbonyl ylide, stereoselective cyclization, and an intramolecular Wittig olefination. nih.gov

While not involving the specific title compound, this example demonstrates that heterocyclic acetal frameworks can be the target of complex cascade sequences designed for their efficient assembly. A hypothetical cascade involving this compound could be envisioned to start with an acid-catalyzed ring-opening, which would unmask the aldehyde functionality and a diol, potentially allowing these newly revealed groups to participate in subsequent intramolecular or intermolecular reactions.

Investigation of Reaction Intermediates and Transition States

Direct experimental or computational studies on the reaction intermediates and transition states of this compound are not widely available. However, detailed mechanistic insights can be drawn from quantum chemical studies on the closely related parent structure, 5,5-dimethyl-1,3-dioxane (B27643). semanticscholar.org

Acid-catalyzed transformations of 1,3-dioxanes, such as isomerization or hydrolysis, proceed through a series of well-defined cationic intermediates. The mechanism is initiated by the protonation of one of the oxygen atoms to form a cyclic oxonium ion. This is followed by the cleavage of a C-O bond to generate a more stable, ring-opened alkoxycarbenium ion. This intermediate is a key branching point for various reaction pathways. semanticscholar.org

Quantum chemical simulations (using the B3PW91 method) on the isomerization of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal have elucidated the energetic landscape of this process. semanticscholar.org The proposed scheme involves:

Protonation: Formation of an oxonium ion.

Ring-Opening: Cleavage of the C2-O1 or C2-O3 bond to form an alkoxycarbenium ion.

Rearrangement: The alkoxycarbenium ion can undergo rearrangements, such as successive 1,3-displacements or a direct 1,5-displacement of the positive charge.

Deprotonation: Loss of a proton to yield the final product.

The calculations revealed that the transition between different carbenium ion intermediates involves significant energy barriers. For the parent 5,5-dimethyl-1,3-dioxane, the activation energy for the rate-limiting transformation of the initial substance is calculated to be approximately 19-21 kcal/mol. semanticscholar.org The study also compared a two-stage rearrangement (via a stable ion intermediate) with a one-stage direct transformation, finding the activation barriers to be comparable, with a difference of only about 2 kcal/mol. semanticscholar.org

These findings suggest that any acid-catalyzed reaction of this compound would proceed through analogous oxonium and alkoxycarbenium ion intermediates, with the energetics and relative stability of these species being influenced by the electronic and steric properties of the 2-(2-phenylethyl) substituent.

The table below summarizes the key species and energy characteristics for the isomerization of the parent 5,5-dimethyl-1,3-dioxane, which serves as a model for the title compound. semanticscholar.org

| Species | Description | Calculated Energy Characteristic |

| Oxonium Ion | Initial protonated dioxane ring | Intermediate formed after initial protonation |

| Alkoxycarbenium Ion | Ring-opened carbocation | Key reactive intermediate |

| Transition State (TS) | Highest energy point between intermediates | Activation barriers range from 6.7 to 19.6 kcal/mol for ion interconversion |

| Overall Reaction | Isomerization to 2,2-dimethyl-3-methoxypropanal | Endothermic, ΔG₂₉₈ = 3.4 kcal/mol |

Applications and Roles in Chemical Synthesis and Materials Science Non Clinical

Use as a Building Block for Complex Organic Molecules

There is no available research in the scientific literature that documents the use of 5,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxane as a precursor or intermediate in the synthesis of natural product scaffolds. While the broader class of 1,3-dioxanes is commonly employed as protecting groups for carbonyls and diols during the synthesis of complex molecules, including natural products, specific examples involving the title compound are not reported.

No studies have been found that specifically utilize the stereochemistry of the this compound ring to direct stereocontrolled reactions. The principles of using chiral acetals and ketals derived from 1,3-diols for asymmetric synthesis are well-established, but there is no documented application of this specific compound for such purposes.

Potential as a Chiral Auxiliary or Ligand Precursor

There is no information available in published literature to suggest that this compound or its direct analogues have been studied or utilized as chiral auxiliaries or as precursors for the synthesis of chiral ligands. The structural features of the molecule, particularly the lack of readily available coordination sites or inherent chirality that can be easily transferred, may account for its absence in this area of research.

Applications in Green Chemistry and Sustainable Processes

The application of this compound in green chemistry is primarily conceptual at present, drawing from the broader principles of sustainable synthesis and the known characteristics of the 1,3-dioxane (B1201747) functional group. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of 1,3-dioxanes, including the title compound, can be aligned with these principles through several approaches.

One key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The formation of the 1,3-dioxane ring from a 1,3-diol (neopentyl glycol in this case) and an aldehyde (3-phenylpropanal) is an acid-catalyzed acetalization reaction. Green approaches to this synthesis would involve the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste and avoiding the need for corrosive mineral acids.

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The synthesis of this compound is an addition reaction followed by the elimination of water. By optimizing reaction conditions to drive the equilibrium towards the product and efficiently remove water, a high atom economy can be achieved.

Furthermore, the choice of solvents is a critical consideration in green chemistry. The development of synthetic routes that utilize benign solvents, such as water or bio-based solvents, or even solvent-free conditions, would significantly enhance the green credentials of this compound's production. Research into such sustainable synthetic methods for various 1,3-dioxane derivatives is an ongoing area of interest. mdpi.com

The following table summarizes potential green chemistry strategies for the synthesis of this compound:

| Green Chemistry Principle | Application to Synthesis of this compound |

| Catalysis | Utilization of reusable solid acid catalysts (e.g., zeolites, ion-exchange resins) to replace traditional mineral acids. |

| Atom Economy | Optimization of reaction conditions to maximize the conversion of reactants to the final product with minimal byproducts. |

| Safer Solvents and Auxiliaries | Exploration of syntheses in green solvents (e.g., water, supercritical CO2) or under solvent-free conditions. |

| Design for Energy Efficiency | Development of synthetic methods that proceed at ambient temperature and pressure to reduce energy consumption. |

While specific research on the green synthesis of this compound is not extensively documented, the general methodologies developed for other acetals and ketals provide a clear framework for its sustainable production.

Use as a Temporary Masking Group to Enable Specific Chemical Transformations (beyond generic protection)

The 1,3-dioxane moiety is a well-established protecting group for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de Its stability in neutral to basic conditions and lability under acidic conditions make it a versatile tool for multistep synthetic sequences. thieme-connect.de Beyond its generic role in protecting a functional group from unwanted reactions, the this compound structure can be strategically employed as a temporary masking group to influence the stereochemical outcome of reactions or to direct reactivity at other sites within a molecule.

The rigid chair-like conformation of the 1,3-dioxane ring, influenced by the substituents, can be exploited to achieve high levels of stereocontrol in adjacent stereocenters. thieme-connect.de For instance, the bulky 5,5-dimethyl substitution pattern locks the cyclohexane-like ring in a specific conformation. This conformational rigidity can be transmitted to the 2-position, where the phenylethyl group resides. If a prochiral center exists within the phenylethyl side chain or is introduced in a subsequent reaction, the steric environment created by the dioxane ring can direct the approach of reagents, leading to a diastereoselective or enantioselective transformation.

The following table outlines the key features of the 1,3-dioxane group as a temporary masking agent and its potential for directing specific transformations:

| Feature of the 1,3-Dioxane Group | Application in Specific Chemical Transformations |

| Acid-Labile Nature | Allows for mild deprotection, preserving other sensitive functional groups in the molecule. |

| Steric Bulk | The dimethyl substitution at the 5-position can influence the steric environment of the molecule, directing reagents to less hindered positions. |

| Conformational Rigidity | The chair conformation can create a defined three-dimensional space, enabling diastereoselective reactions at nearby centers. |

| Inertness to Various Reagents | Stable to nucleophiles, bases, and reducing agents, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. thieme-connect.de |

Derivatives, Analogues, and Structure Reactivity Relationships of 5,5 Dimethyl 2 2 Phenylethyl 1,3 Dioxane

Synthesis of Structurally Modified 1,3-Dioxanes and Analogues

The synthesis of derivatives and analogues of 5,5-dimethyl-2-(2-phenylethyl)-1,3-dioxane typically involves the condensation of a 1,3-diol with an appropriate aldehyde or ketone, often under acidic conditions. organic-chemistry.org This fundamental reaction allows for a wide range of structural modifications.

Variations in the Alkyl/Aryl Substituents at the 2-Position

The substituent at the 2-position of the 1,3-dioxane (B1201747) ring is readily varied by selecting the corresponding aldehyde or ketone for the condensation reaction with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). A diverse array of aldehydes and ketones can be employed, leading to a wide range of 2-substituted-5,5-dimethyl-1,3-dioxanes. For instance, the use of different aromatic aldehydes allows for the introduction of various phenyl groups with diverse substitution patterns. nih.gov Similarly, aliphatic aldehydes and ketones can be used to introduce a variety of alkyl groups at the 2-position.

The synthesis of these compounds is generally straightforward, often involving acid catalysis to facilitate the formation of the cyclic acetal (B89532). organic-chemistry.org The choice of catalyst and reaction conditions can be optimized to achieve high yields.

Modifications to the Dimethyl Groups at the 5-Position

Modifying the gem-dimethyl group at the 5-position involves starting with a different 1,3-diol. For example, using 1,3-propanediol (B51772) would yield a dioxane without substituents at the 5-position, while using other 2,2-disubstituted-1,3-propanediols allows for the introduction of different alkyl or functional groups. The synthesis of 5-substituted and 5,5-disubstituted 1,3-dioxanes has been extensively studied, providing access to a wide range of analogues for conformational and reactivity studies. researchgate.netacs.org For instance, 5-alkyl-1,3-dioxanes have been synthesized to investigate the influence of the substituent's size on the conformational equilibrium of the ring. researchgate.net

Incorporation of Other Heteroatoms into the Ring (e.g., dithianes, oxathianes)

Replacing one or both oxygen atoms in the 1,3-dioxane ring with other heteroatoms, such as sulfur, leads to the formation of analogues like 1,3-oxathianes and 1,3-dithianes. These compounds are typically synthesized by the condensation of the appropriate aldehyde or ketone with a 3-mercapto-1-propanol (B27887) or a 1,3-propanedithiol, respectively. researchgate.netsemanticscholar.orgorganic-chemistry.org

The synthesis of 1,3-dithianes is a well-established method, often utilizing Lewis acid catalysis. organic-chemistry.orgquimicaorganica.org These sulfur-containing analogues exhibit distinct electronic and steric properties compared to their oxygen-containing counterparts, which significantly influences their conformation and reactivity. acs.org For example, 2-(p-substituted phenyl)-5-alkyl-1,3-oxathianes have been synthesized and their properties compared with the corresponding 1,3-dithianes and 1,3-dioxanes. researchgate.net

Comparative Conformational Analysis of Related Dioxane Systems

The conformational preferences of 1,3-dioxane and its derivatives have been a subject of intense study. thieme-connect.de Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de However, the presence of the two oxygen atoms introduces several key differences. The C-O bond is shorter than a C-C bond, and this leads to more pronounced 1,3-diaxial interactions. thieme-connect.de Consequently, substituents at the 2-position generally have a strong preference for the equatorial orientation to avoid these steric clashes. thieme-connect.de

In 5,5-dimethyl-1,3-dioxane (B27643) systems, the bulky gem-dimethyl group at the 5-position further influences the ring's conformation. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed the potential energy surfaces for conformational isomerizations between equatorial and axial chair forms. researchgate.net

The introduction of different substituents at the 2- and 5-positions allows for a detailed analysis of their conformational energies (A-values). These values quantify the energy difference between the axial and equatorial conformations of a substituent and are crucial for predicting the conformational equilibrium of substituted cyclohexanes and their heteroanalogues. researchgate.net

Computational studies have been employed to investigate the stereoelectronic effects in 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane (B146892) systems. acs.org These studies have highlighted the importance of hyperconjugative interactions, such as σC-X → σ*C-H (where X is O or S), in determining the relative bond lengths and conformational preferences. acs.org The anomeric effect, which is a stereoelectronic effect that stabilizes an axial conformation of an electronegative substituent at the 2-position, is also a significant factor in certain 1,3-dioxane derivatives. thieme-connect.de

Structure-Reactivity Correlations in Modified Dioxane Architectures

The reactivity of 1,3-dioxanes is intrinsically linked to their structure and conformation. The electronic and steric properties of substituents can significantly influence the rates and outcomes of chemical reactions.

Impact of Substituent Electronic and Steric Effects on Hydrolysis and Other Reactions

The acid-catalyzed hydrolysis of 1,3-dioxanes is a well-studied reaction that provides valuable insights into structure-reactivity relationships. The mechanism typically involves protonation of one of the oxygen atoms, followed by rate-determining cleavage of a C-O bond to form a resonance-stabilized carbocation intermediate.

The electronic nature of substituents at the 2-position has a profound effect on the rate of hydrolysis. Electron-donating groups on a 2-aryl substituent can stabilize the developing positive charge in the transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups destabilize the carbocation and retard the rate of hydrolysis.

Steric effects also play a crucial role. Bulky substituents at the 2-position can lead to steric hindrance, which can either accelerate or decelerate the reaction depending on the specific steric interactions in the ground state and the transition state. For instance, steric strain in the ground state can be relieved upon moving to the transition state, leading to an increase in the reaction rate. On the other hand, steric hindrance to the approach of the solvent or catalyst can slow the reaction down.

Studies on the hydrolysis of 2,2-disubstituted 1,3-dioxolanes (a related five-membered ring system) have shown that steric retardation can be significant, particularly when a phenyl and an alkyl group are both present at the 2-position. Similar steric considerations apply to the 1,3-dioxane system.

The presence of polar substituents at the 5-position can also influence reactivity through electrostatic interactions and by affecting the conformational equilibrium of the ring. researchgate.net The study of these effects in various solvents and in the presence of different salts has provided a deeper understanding of the forces that govern molecular behavior. researchgate.net

Stereochemical Insights from Analogue Studies

The stereochemistry of the 1,3-dioxane ring is a critical determinant of molecular conformation and, consequently, biological activity. Analogue studies of this compound reveal several key stereochemical features that influence its interactions with biological targets. The 1,3-dioxane ring typically adopts a chair conformation, which minimizes steric strain. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups.

Studies on related 1,3-dioxane derivatives have shown that the relative stereochemistry of substituents can dramatically alter biological activity. For instance, the cis and trans isomers of certain 2,5-disubstituted 1,3-dioxanes have been shown to exhibit different pharmacological profiles. This highlights the importance of controlling stereochemistry during the synthesis of analogues of this compound to optimize their desired effects.

Furthermore, the introduction of chiral centers into the 2-phenylethyl side chain can lead to diastereomers with distinct biological activities. The spatial arrangement of the phenyl group is particularly important, as it can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological macromolecules.

Design Principles for Novel Dioxane-Based Scaffolds

The 1,3-dioxane moiety serves as a versatile scaffold for the development of new chemical entities with diverse applications. The design of novel scaffolds based on this compound is guided by several key principles aimed at optimizing molecular properties and biological activity.

Advanced Analytical Methodologies for Studying 5,5 Dimethyl 2 2 Phenylethyl 1,3 Dioxane in Complex Systems

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is an indispensable tool for the separation and purification of 5,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxane from starting materials, byproducts, and isomers. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of the synthesis of this compound. By analyzing aliquots taken from the reaction mixture at regular intervals, HPLC can quantify the consumption of reactants and the formation of the product. A reverse-phase (RP) HPLC method is often suitable for this compound. sielc.comsielc.com The separation is typically achieved on a C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid for improved peak shape, allows for the effective separation of the nonpolar dioxane product from the more polar starting materials (neopentyl glycol and 3-phenylpropanal). sielc.comsielc.com

For reaction monitoring, a calibration curve for both the reactant (3-phenylpropanal) and the product (this compound) is established. This allows for the conversion of peak areas from the chromatogram directly into concentrations, providing a quantitative assessment of the reaction's progress over time.

Table 1: Illustrative HPLC Parameters for Reaction Monitoring This table is a representative example of typical HPLC conditions.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 35 °C |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile intermediates and byproducts in the synthesis of this compound. mdpi.comresearchgate.net Given the thermal stability of the target compound and its precursors, GC is a suitable method for analysis. The sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a nonpolar SH-I-5Sil MS column with 5% phenyl and 95% polymethylsiloxane). nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural identification through fragmentation patterns.

This technique is particularly useful for detecting trace impurities, unreacted starting materials like 3-phenylpropanal (B7769412), and potential side-products formed during the acetalization reaction. For instance, dehydration products of neopentyl glycol or self-condensation products of the aldehyde could be identified.

Table 2: Potential Volatile Compounds in Synthesis Mixture Analyzed by GC-MS This table presents hypothetical data for potential components in a reaction mixture.

| Compound | Expected Retention Time | Key m/z Fragments |

|---|---|---|

| Neopentyl Glycol | Early | 73, 57, 43, 31 |

| 3-Phenylpropanal | Intermediate | 134, 105, 91, 77 |

| This compound | Late | 220, 117, 104, 91 |

| Toluene (Solvent) | Early | 92, 91, 65 |

In Situ Spectroscopic Monitoring of Reactions

In situ (in the reaction vessel) spectroscopic techniques offer significant advantages over traditional chromatographic methods by providing real-time data without the need for sample extraction. This allows for a more accurate understanding of reaction kinetics and mechanisms. nih.gov

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and identifying transient intermediates. asahilab.co.jpresearchgate.netmagritek.com In the synthesis of this compound from neopentyl glycol and 3-phenylpropanal, ¹H NMR can be used to track the disappearance of the aldehyde proton signal (around 9.8 ppm) from 3-phenylpropanal and the appearance of the acetal (B89532) proton signal (around 4.5-5.0 ppm) of the dioxane product. asahilab.co.jp

By acquiring spectra at regular intervals, kinetic data can be generated. asahilab.co.jpmagritek.com Furthermore, this technique can help elucidate the reaction mechanism by detecting short-lived intermediates, such as the hemiacetal, which would have its own characteristic signals. nih.gov The integration of the respective peaks provides a direct measure of the concentration of each species as a function of time. nih.gov

Table 3: ¹H NMR Chemical Shift Changes During Reaction Monitoring This table shows representative chemical shifts (δ) in ppm for key protons.

| Compound/Intermediate | Key Proton | Approximate Chemical Shift (δ, ppm) | Change Over Time |

|---|---|---|---|

| 3-Phenylpropanal | Aldehyde (-CHO) | 9.8 | Decreases |

| Hemiacetal Intermediate | Acetal (-O-CH(OH)-) | ~5.5 | Appears then Decreases |

| This compound | Acetal (-O-CH-O-) | ~4.7 | Increases |

Online Infrared (IR) spectroscopy provides real-time information about the changes in functional groups during a reaction. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the IR spectrum can be continuously monitored. For the synthesis of this compound, this technique is ideal for tracking the key functional group transformation from an aldehyde and an alcohol to an acetal.

The strong carbonyl (C=O) stretching vibration of the starting material, 3-phenylpropanal (around 1720 cm⁻¹), will decrease in intensity as the reaction proceeds. Concurrently, the appearance and increase in intensity of the characteristic C-O stretching vibrations of the cyclic acetal (in the 1200-1000 cm⁻¹ region) will signal the formation of the dioxane ring. docbrown.info This allows for the determination of the reaction endpoint without the need for sampling and offline analysis. researchgate.net

Table 4: Key IR Absorption Frequencies for Online Reaction Monitoring

| Functional Group | Compound | Wavenumber (cm⁻¹) | Intensity Change |

|---|---|---|---|

| O-H stretch (broad) | Neopentyl Glycol | ~3300 | Decreases |

| C=O stretch (strong) | 3-Phenylpropanal | ~1720 | Decreases |

| C-O stretch (strong) | This compound | ~1150-1050 | Increases |

Mass Spectrometry for Fragmentation Pathways and Mechanism Elucidation (beyond basic identification)

Beyond its use in GC-MS for simple identification, mass spectrometry is a critical tool for elucidating the fragmentation pathways of this compound. wikipedia.org Understanding these pathways provides deeper structural confirmation and can help in differentiating it from isomers. In electron ionization (EI), the molecule first loses an electron to form a molecular ion [M]⁺•. This energetically unstable ion then undergoes a series of fragmentation reactions.

For 1,3-dioxanes, characteristic fragmentation includes alpha-cleavage (cleavage of a bond adjacent to the oxygen atoms) and ring-opening reactions. libretexts.orgyoutube.com For the target compound, a likely initial fragmentation is the loss of one of the C-5 methyl groups or cleavage at the C2-position. A significant fragmentation pathway would involve the cleavage of the bond between the C2 carbon and the phenylethyl substituent, leading to characteristic ions. Another key fragmentation would be the retro-Diels-Alder type cleavage of the dioxane ring itself. High-resolution mass spectrometry can provide exact mass measurements, which helps in determining the elemental composition of each fragment ion, further aiding in mechanism elucidation. docbrown.info

Table 5: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion Structure | Plausible Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₃H₁₇O₂]⁺ | Loss of a methyl radical (•CH₃) from C5 |

| 117 | [C₇H₁₃O₂]⁺ | Alpha-cleavage with loss of phenylethyl radical (•CH₂CH₂Ph) |

| 116 | [C₈H₈O]⁺• | Ring cleavage and rearrangement |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement of benzyl (B1604629) cation) |

Tandem Mass Spectrometry (MS/MS) for Structural Insights into Intermediates

The fragmentation of compounds containing a 2-phenylethyl moiety often involves the cleavage of the C-C bond between the two methylene (B1212753) groups (CH2-CH2). This is a common fragmentation pathway observed in the analysis of 2-(2-phenylethyl)chromones. Applying this principle to this compound, a primary fragmentation event would likely be the cleavage of the bond between the dioxane ring and the phenylethyl side chain.

Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely involve:

Cleavage of the phenylethyl side chain: The bond between the two carbons of the ethyl group is susceptible to cleavage, which could lead to the formation of a stable tropylium ion (m/z 91) or a related benzyl cation.

Ring-opening of the dioxane moiety: The 1,3-dioxane (B1201747) ring can undergo cleavage, leading to characteristic fragment ions. The presence of the gem-dimethyl group at the 5-position would influence the stability of the resulting carbocations.

Loss of neutral fragments: The molecule could lose neutral fragments such as formaldehyde (B43269) (CH₂O) or neopentylene glycol from the dioxane ring, or styrene (B11656) from the phenylethyl side chain.

The study of stereoisomers of 1,3-dioxane derivatives has shown that the stereochemistry can influence the fragmentation pattern. This suggests that different spatial arrangements of the substituents on the dioxane ring of this compound could potentially be distinguished using MS/MS techniques.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Structural Assignment of Fragment |

| 235.16 [M+H]⁺ | 131.08 | 104.08 | Protonated 5,5-dimethyl-1,3-dioxane (B27643) fragment |

| 235.16 [M+H]⁺ | 105.07 | 130.09 | Phenylethyl cation |

| 235.16 [M+H]⁺ | 91.05 | 144.11 | Tropylium ion |

This table presents hypothetical fragmentation data based on the known fragmentation patterns of related compounds.

Advanced Techniques for Solid-State Analysis

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are critical for its application and stability. While specific crystallographic data for this compound has not been reported, advanced solid-state analysis techniques can be employed to characterize its crystalline forms.

Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline phases and to assess the purity of a crystalline sample. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy can provide information about the local environment of atomic nuclei in the solid state. This can be used to distinguish between different polymorphs and to study molecular dynamics in the solid state.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that can be used to study the melting point, phase transitions, and thermal stability of the solid compound.

The solid-state analysis of aromatic substituted dioxanes often reveals insights into how the bulky aromatic groups influence the crystal packing. The interplay of π-π stacking interactions from the phenyl rings and weaker van der Waals forces from the dioxane and dimethyl groups would likely govern the solid-state structure of this compound.

| Analytical Technique | Information Obtainable | Relevance to this compound |

| Single-Crystal X-ray Diffraction (SCXRD) | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Elucidation of the precise molecular structure and crystal packing. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening. | Identification of different crystalline forms and assessment of sample purity. |

| Solid-State NMR (ssNMR) | Local atomic environments, molecular dynamics. | Characterization of polymorphism and understanding of molecular motion in the solid state. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat capacity. | Determination of thermal properties and identification of polymorphic transitions. |

Future Research Directions and Unexplored Avenues for 5,5 Dimethyl 2 2 Phenylethyl 1,3 Dioxane

Exploration of Novel Catalytic Systems for Dioxane Formation and Transformation

The synthesis of 5,5-Dimethyl-2-(2-phenylethyl)-1,3-dioxane and its derivatives can be advanced through the exploration of innovative catalytic systems that offer greater efficiency, selectivity, and sustainability compared to traditional acid catalysis.

Future research should focus on:

Organocatalysis : The use of small organic molecules as catalysts, such as cinchona-alkaloid-thiourea-based bifunctional organocatalysts, has shown promise in the asymmetric synthesis of 1,3-dioxolanes. proquest.com Investigating similar organocatalysts for the formation of substituted 1,3-dioxanes could lead to highly enantioselective synthetic routes.

Biocatalysis : The application of enzymes in chemical synthesis offers mild reaction conditions and high selectivity. The combination of hydroformylation and biocatalysis has been successfully used for the large-scale synthesis of (S)-allysine ethylene (B1197577) acetal (B89532). rsc.org Exploring enzymatic approaches, potentially using lipases or engineered enzymes, for the synthesis and transformation of this compound could provide environmentally benign manufacturing processes.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Photo-organocatalytic methods have been developed for the efficient acetalization of aldehydes. proquest.comrsc.org Research into photocatalytic systems for the formation of 1,3-dioxanes could offer energy-efficient and highly controlled synthetic methods. rsc.orgacs.orgdigitellinc.com

| Catalytic System | Potential Advantages for Dioxane Synthesis | Relevant Research Findings |

| Organocatalysis | High enantioselectivity, metal-free reactions. | Cinchona-alkaloid-thiourea catalysts are effective for asymmetric 1,3-dioxolane (B20135) synthesis. proquest.com |

| Biocatalysis | Mild reaction conditions, high selectivity, sustainable. | Combined hydroformylation and biocatalysis is used for large-scale acetal synthesis. rsc.org |

| Photocatalysis | Energy-efficient, high control, green. | Photo-organocatalytic methods are developed for efficient aldehyde acetalization. proquest.comrsc.org |

Investigation of Dioxane-Based Materials with Tunable Properties

The 1,3-dioxane (B1201747) moiety can be incorporated into polymeric structures to create materials with tunable properties, responding to external stimuli such as pH or temperature.

Key areas for future investigation include:

pH-Responsive Polymers : Cyclic ketene (B1206846) acetals bearing amine groups have been used to create pH-responsive and degradable polyesters through radical ring-opening polymerization. rsc.orgrsc.org Synthesizing polymers incorporating the this compound unit could lead to novel materials for drug delivery, where the acetal linkage is designed to hydrolyze under the acidic conditions of tumor microenvironments or endosomes. acs.orgnih.gov

Thermoresponsive Polymers : The incorporation of specific monomer units can impart thermoresponsive behavior to polymers, leading to a lower critical solution temperature (LCST). rsc.orgrsc.orgnih.govcolumbia.edunih.gov The synthesis of copolymers containing the target dioxane and thermoresponsive monomers could result in "smart" materials for applications in sensors, actuators, and controlled release systems.

Dynamic Covalent Networks : The reversible nature of acetal formation is a key feature of dynamic covalent chemistry. nih.gov This allows for the creation of self-healing materials and adaptable networks. Investigating the incorporation of this compound into such networks could lead to advanced materials with unique mechanical and responsive properties.

Advanced Computational Studies on Reaction Dynamics and Solvent Effects

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules and reactions, guiding experimental work.

Future computational studies on this compound should include:

Reaction Mechanism and Stereoselectivity : Density Functional Theory (DFT) calculations can elucidate the reaction mechanisms of dioxane formation and transformation. Such studies can provide insights into transition state geometries and activation energies, helping to rationalize and predict stereochemical outcomes, for instance, in the Prins reaction.

Conformational Analysis and Solvent Effects : The conformation of the 1,3-dioxane ring significantly influences its reactivity and physical properties. researchgate.netresearchgate.netacs.orgthieme-connect.de Computational studies can predict the most stable conformers of this compound and how the conformational equilibrium is affected by different solvents. This understanding is crucial for controlling reaction outcomes and designing materials with specific properties.

| Computational Method | Research Focus | Potential Insights for this compound |

| Density Functional Theory (DFT) | Reaction mechanisms, transition states, stereoselectivity. | Optimization of reaction conditions for selective synthesis. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, dynamic behavior. | Prediction of material properties and reactivity in different environments. |

| Ab initio methods | High-accuracy energy calculations, electronic structure. | Fundamental understanding of bonding and stability. |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability.

Future research in this area should explore:

Continuous Synthesis : Developing continuous flow processes for the synthesis of this compound can lead to more efficient and safer production methods. Microreactors provide excellent heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in batch reactors. acs.orgrsc.org

Kinetic Studies : Microfluidic reactors are ideal for performing detailed kinetic studies of chemical reactions. By precisely controlling reaction times and temperatures, it is possible to obtain accurate kinetic data for the formation and transformation of the target dioxane, which is essential for process optimization.

Telescoped Reactions : Flow chemistry enables the integration of multiple reaction steps into a single continuous process, a concept known as "telescoped synthesis." This approach can significantly reduce waste and purification steps. Future work could focus on developing telescoped syntheses where this compound is synthesized and then immediately used in a subsequent transformation within the same flow system.

Discovery of Unprecedented Reactivity Patterns for the Dioxane Core

While 1,3-dioxanes are often considered as stable protecting groups, they can participate in a variety of chemical transformations beyond simple hydrolysis.

Unexplored areas of reactivity for this compound include:

Radical-Mediated C-H Functionalization : The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Investigating radical-mediated C-H functionalization of the dioxane ring could lead to the synthesis of novel derivatives with unique properties and applications. rsc.orgmsu.edunih.govnih.gov

Ring-Opening Polymerization : Cyclic acetals can undergo ring-opening polymerization to produce polyacetals. Exploring the ring-opening polymerization of this compound could lead to the development of new biodegradable polymers with properties tailored by the phenylethyl substituent.

Photochemical Reactions : The photochemical behavior of 1,3-dioxanes is an area with potential for new discoveries. Investigating the photochemical reactions of the target dioxane, such as photoinduced cleavage or cycloaddition reactions, could unveil novel synthetic methodologies. nih.gov

Development of Dioxane-Functionalized Surfaces and Interfaces

The unique properties of the 1,3-dioxane moiety can be exploited to modify the surfaces of materials, leading to new applications in sensing, catalysis, and nanotechnology.

Future research directions include:

Self-Assembled Monolayers (SAMs) : The formation of SAMs on surfaces allows for precise control over surface properties. Synthesizing derivatives of this compound with appropriate anchoring groups (e.g., thiols for gold surfaces) could enable the formation of functionalized SAMs with tailored wettability, adhesion, and biocompatibility. nih.govnorthwestern.edunih.gov

Functionalization of Nanoparticles : The surfaces of nanoparticles can be functionalized with organic molecules to enhance their stability, biocompatibility, and targeting capabilities. Investigating the attachment of the target dioxane to nanoparticles, for example, through click chemistry or silanization, could lead to new nanomaterials for applications in drug delivery and imaging. nih.govethz.chnih.govunam.mx

Dioxane-Modified Electrodes : The modification of electrode surfaces with specific functional groups can enhance their performance in electrochemical sensing and catalysis. Exploring the immobilization of this compound or its derivatives on electrode surfaces could lead to the development of novel sensors or electrocatalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.